![molecular formula C19H37NS B1294564 Octadecyl isothiocyanate CAS No. 2877-26-1](/img/structure/B1294564.png)
Octadecyl isothiocyanate
Overview
Description
Octadecyl isothiocyanate (ODITC) is a significant compound in the chemical industry with various applications across sectors . It is mainly used as a raw material for the synthesis of printing and dyeing auxiliaries and wool textile softener . It can also be used for the surface treatment of waterproof fabrics .
Synthesis Analysis
The chemical synthesis method of ODITC of the prior art is obtained by synthesizing decylamine and phosgene (COCl2) as raw materials . A more sustainable synthesis method uses decaamine and bis (trichloromethyl) carbonate as raw materials . The solution of decaamine dissolved in an organic solvent is slowly dropped into the solution of bis (trichloromethyl) carbonate dissolved in the same organic solvent .Molecular Structure Analysis
The molecular formula of Octadecyl isothiocyanate is C19H37NS . The structure of isothiocyanates is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isothiocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
Octadecyl isothiocyanate has a molar mass of 311.57 . It has a density of 0.9772 (rough estimate), a melting point of 29-33 °C, a boiling point of 140-142 °C (Press: 0.003 Torr), and a flash point of 188.8°C .Scientific Research Applications
Antimicrobial Activity
Isothiocyanates have been investigated for their antimicrobial activity against human infections . They have shown effectiveness against foodborne and plant pathogens, and there is growing interest in their antimicrobial properties against human pathogens .
Cancer Chemo-Preventive Properties
Isothiocyanates have raised scientific interest by exerting unique chemo-preventive properties against cancer pathogenesis . They are found in cruciferous vegetables such as broccoli, watercress, cabbage, and cauliflower, which are suggested to have anti-tumor activity .
Organic Synthesis
Due to their high and versatile reactivity, Isothiocyanates are widely used as intermediates in organic synthesis . This includes the synthesis of various natural products and pharmaceutical ingredients .
Neuroprotective Activity
Certain Isothiocyanates, such as sulforaphane, have shown neuroprotective activity in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiproliferative Activity
Isothiocyanates express significant antiproliferative activity , which could be beneficial in the treatment of various proliferative diseases.
Food Preservation
The anti-microbial nature of certain Isothiocyanates makes them useful in food preservation . They can help in preventing the growth of harmful microorganisms in food products .
Mechanism of Action
Target of Action
Octadecyl isothiocyanate, like other isothiocyanates, governs many intracellular targets. These include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Octadecyl isothiocyanate interacts with its targets, leading to various changes. For instance, it can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Biochemical Pathways
Octadecyl isothiocyanate affects a variety of distinct but interconnected signaling pathways. These pathways are important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .
Pharmacokinetics
It’s known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
The molecular and cellular effects of Octadecyl isothiocyanate’s action are primarily related to its anticancer activity. It exerts this activity through selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Safety and Hazards
Future Directions
The global demand for ODITC is anticipated to witness substantial growth in the coming years, primarily driven by its widespread use as a coupling agent, surface modifier, and surface treatment agent . The surge in pharmaceutical and agrochemical industries, coupled with the rising need for efficient manufacturing processes and high-performance materials, will further propel the growth of the ODITC market .
properties
IUPAC Name |
1-isothiocyanatooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIRSSFEIRFISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062680 | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2877-26-1 | |
Record name | 1-Isothiocyanatooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecane, 1-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of modifying wood fibers with octadecyl isothiocyanate in the manufacturing of environmentally friendly paper?
A: While the provided research abstract [] does not delve into the specific mechanisms, it suggests that modifying wood fibers with octadecyl isothiocyanate plays a crucial role in the production of environmentally friendly paper. The modification likely alters the surface properties of the wood fibers. This could lead to improved compatibility with the high-density polyethylene, resulting in a more homogeneous and robust composite material. This enhanced compatibility could contribute to the paper's environmental friendliness by potentially:
Q2: Are there any potential environmental concerns regarding the use of octadecyl isothiocyanate in this manufacturing process?
A: While the abstract highlights the "environmentally friendly" nature of the paper, further research is needed to fully evaluate the environmental impact of using octadecyl isothiocyanate []. Considerations include:
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